molecular formula C10H21ClN2O2 B1395204 N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride CAS No. 1236255-13-2

N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride

Cat. No. B1395204
M. Wt: 236.74 g/mol
InChI Key: WRZMTHDOKJOSDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This usually includes the compound’s systematic name, its molecular formula, and its structural formula. The description might also include the compound’s appearance and odor, if applicable.



Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It might also include yield percentages and reaction conditions such as temperature and pressure.



Molecular Structure Analysis

This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

This involves detailing the chemical reactions the compound undergoes, including reactants, products, and reaction conditions. The compound’s reactivity and stability might also be discussed.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, redox potential, and reactivity).


Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antihistamic Activity : The synthesis of 4-(N-methoxy-N-methylcarboxamido)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a notable example. This compound shows potent antihistaminic activity, highlighting its potential in medical applications (Maynard et al., 1993).

  • Inhibitors of Cyclin-Dependent Kinase 2 : N-Acyl-2-aminothiazoles with nonaromatic acyl side chains containing a basic amine, similar in structure to N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride, have been found to be potent, selective inhibitors of CDK2/cycE, exhibiting antitumor activity in mice (Misra et al., 2004).

  • Metabolism of HIV-1 Protease Inhibitors : Research on the metabolism of L-735,524, a compound structurally related to N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride, has provided insights into the metabolic pathways of potent HIV-1 protease inhibitors (Balani et al., 1995).

  • Antiandrogenic and 5 Alpha-Reductase Inhibitors : Compounds like 4-Substituted N-(1,1-dimethylethyl)-3-oxo-4-androstene-17 beta-carboxamides, structurally related to the compound , have shown antiandrogenic action and moderate inhibition of human type II 5 alpha-reductase, suggesting their potential in treating androgenic-sensitive diseases (Li et al., 1995).

Pharmaceutical Development

  • Development of Antidementia Agents : Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, structurally similar to N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride, have been synthesized and evaluated for their anti-acetylcholinesterase activity, showing promise as potential antidementia agents (Sugimoto et al., 1990).

  • Optimization for Allosteric Modulation : Studies on optimizing the chemical functionalities of indole-2-carboxamides, similar to N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride, have led to the identification of potent allosteric modulators of cannabinoid receptors, highlighting their significance in pharmacology (Khurana et al., 2014).

  • Molecular Interaction with Cannabinoid Receptors : Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally related compound, provides insights into molecular interactions with cannabinoid receptors, which is crucial for developing targeted therapies (Shim et al., 2002).

  • PET Imaging in the Thorax : Research on compounds like [11C]GB67, structurally similar to N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride, has contributed to advancements in PET imaging, specifically in the sympathetic and parasympathetic systems of the heart and lung (Elsinga et al., 2004).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It might also include information on safe handling and disposal.


Future Directions

This involves discussing potential future research directions involving the compound. This might include potential applications, modifications to improve the compound’s properties, or unanswered questions about the compound’s behavior.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information might not be available. For a more extensively studied compound, additional information might be available beyond what is listed here.


properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,7-13)12-9(14)8-5-3-4-6-11-8;/h8,11,13H,3-7H2,1-2H3,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZMTHDOKJOSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.